(4-Bromo-2-nitrophenyl)boronic acid CAS number
(4-Bromo-2-nitrophenyl)boronic acid CAS number
An In-Depth Technical Guide to (4-Bromo-2-nitrophenyl)boronic Acid (CAS: 860034-11-3)
Introduction and Strategic Overview
(4-Bromo-2-nitrophenyl)boronic acid, identified by the CAS Number 860034-11-3 , is a highly functionalized synthetic building block of significant interest in medicinal chemistry and materials science.[1] Its structure is characterized by a phenyl ring substituted with three key functional groups: a boronic acid, a bromine atom, and a nitro group. This unique arrangement provides orthogonal chemical handles, allowing for selective and sequential chemical transformations.
The presence of the boronic acid moiety makes it a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2][3] The bromo-substituent offers a secondary site for similar cross-coupling reactions, while the strongly electron-withdrawing nitro group modulates the electronic properties of the aromatic ring, influencing its reactivity and providing a precursor for further functionalization, such as reduction to an amine. This guide provides a senior-level perspective on the properties, synthesis, applications, and handling of this versatile reagent.
Physicochemical and Structural Data
The fundamental properties of (4-Bromo-2-nitrophenyl)boronic acid are critical for its effective use in synthesis. These characteristics dictate solubility, reactivity, and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 860034-11-3 | [1] |
| Molecular Formula | C₆H₅BBrNO₄ | |
| Molar Mass | 245.82 g/mol | |
| Appearance | Light yellow powder/solid | [4] |
| Melting Point | 274-276 °C | |
| Density | 1.85 ± 0.1 g/cm³ (Predicted) |
Synthesis and Mechanistic Rationale
The synthesis of arylboronic acids is a well-established field. For (4-Bromo-2-nitrophenyl)boronic acid, the most logical and industrially scalable approach involves the borylation of a suitable di-halogenated nitroarene precursor.
Proposed Synthetic Pathway: Miyaura Borylation
A common and efficient method is the Miyaura borylation reaction, which utilizes a palladium catalyst to couple an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This is followed by hydrolysis to yield the desired boronic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) intermediate. [2]* 2. Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is critical and requires activation of the boronic acid by a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species. [5]* 3. Reductive Elimination: The two organic groups (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst. [6]
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical coupling between (4-Bromo-2-nitrophenyl)boronic acid and an aryl bromide.
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Reagent Assembly: In a reaction vessel, combine (4-Bromo-2-nitrophenyl)boronic acid (1.2 eq.), the desired aryl halide (1.0 eq., e.g., 4-iodoanisole), and a base (2.0-3.0 eq., e.g., K₂CO₃ or Na₂CO₃). [7]2. Catalyst and Solvent: Add a palladium catalyst (1-5 mol%, e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand) and a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
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Expert Insight: The choice of base and solvent is interdependent and critical for success. Carbonate bases are common and effective. [7]The presence of water can often accelerate the reaction. [8]For sterically hindered substrates, stronger bases like K₃PO₄ may be required. [9]3. Reaction Execution: De-gas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes. Heat the reaction to reflux (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
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Product Isolation: After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl compound.
Safety, Handling, and Storage
Proper handling of (4-Bromo-2-nitrophenyl)boronic acid is essential due to its potential hazards. Information is synthesized from safety data sheets of structurally related compounds.
Hazard Profile and Personal Protective Equipment (PPE)
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Hazards: May cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or if inhaled. [4][10]* Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tight-sealing safety goggles or a face shield. [11] * Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. [12] * Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. [4]If dust is generated, a NIOSH/MSHA approved respirator is recommended. [11]
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First Aid Measures
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If Inhaled: Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention. [4]* In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. [4]* In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention. [4][10]* If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell. [11]
Storage and Stability
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Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place. [12][13]Store refrigerated for long-term stability. [13]* Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases. [11]
Conclusion
(4-Bromo-2-nitrophenyl)boronic acid is a powerful and versatile reagent for advanced organic synthesis. Its true value lies in the strategic combination of a boronic acid for Suzuki-Miyaura coupling, a bromine atom for subsequent functionalization, and a modifiable nitro group. A thorough understanding of its properties, the mechanisms of its reactions, and rigorous adherence to safety protocols enables researchers and drug development professionals to fully exploit its synthetic potential in the creation of complex and novel molecular architectures.
References
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ChemBK. Boronic acid, B-(4-bromo-2-nitrophenyl)-. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Organic Syntheses. ASYMMETRIC RHODIUM-CATALYZED 1,4-ADDITION OF 4-BROMOPHENYLBORONIC ACID TO ETHYL (E)-BUT-2-ENOATE. [Link]
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Journal of the Chinese Chemical Society. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. [Link]
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National Center for Biotechnology Information. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]
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National Center for Biotechnology Information. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599 - PubChem. [Link]
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ACS Publications. Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. [Link]
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ChemUniverse. Request Bulk Quote: (4-BROMO-2-NITROPHENYL)BORONIC ACID. [Link]
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University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
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National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
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